2,3-Dihydroflavon-3-ol

Vue d'ensemble

Description

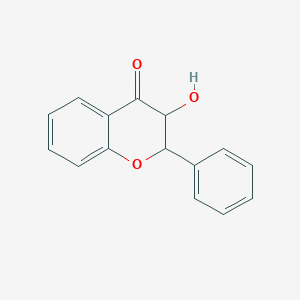

3-hydroxy-2-phenylchroman-4-one is a member of the dihydroflavonols class, characterized by a flavanone structure with a hydroxy substituent at the 3-position.

Applications De Recherche Scientifique

3-hydroxy-2-phenylchroman-4-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex flavonoids and other organic compounds.

Biology: Studied for its potential antioxidant properties and effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of natural dyes and as an additive in various products

Mécanisme D'action

Target of Action

2,3-Dihydroflavon-3-ol is a member of the class of dihydroflavonols . It has been found to enhance the self-renewal and differentiation potential of mesenchymal stem cells (MSCs) . The primary targets of this compound are therefore MSCs, which play a crucial role in tissue regeneration and inflammation .

Mode of Action

The compound interacts with MSCs, enhancing their production of extracellular vesicles (EVs) . These EVs have therapeutic effects on tissue regeneration and inflammation . The wound-healing capacity of EVs is mediated by the upregulation of mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling .

Biochemical Pathways

The compound affects the MEK/ERK signaling pathway . This pathway is involved in regulating cellular processes such as growth, differentiation, and inflammation. The upregulation of this pathway by this compound leads to enhanced wound healing and anti-inflammatory effects .

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and circulated in the body . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The action of this compound results in significant anti-inflammatory and wound-healing effects . It enhances the production of EVs by MSCs, which in turn upregulate the MEK/ERK signaling pathway . This leads to improved wound healing and reduced inflammation .

Analyse Biochimique

Biochemical Properties

It is known that 2,3-Dihydroflavon-3-ol belongs to the class of flavanonols, which are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Flavanonols, the class of compounds to which this compound belongs, have been suggested to have positive effects on cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Some dihydroflavonol derivatives have shown anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenylchroman-4-one typically involves the reduction of flavonols. One common method includes the use of palladium-carbon catalyst under hydrogen pressure to reduce flavonols to dihydroflavonols .

Industrial Production Methods: Industrial production of 3-hydroxy-2-phenylchroman-4-one can be achieved through similar reduction processes, often optimized for higher yield and cost-effectiveness. The use of acidic conditions and specific catalysts can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into flavonols or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of flavanones.

Substitution: The hydroxy group at the 3-position can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium-carbon catalyst under hydrogen pressure is frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Flavonols and other oxidized derivatives.

Reduction: Flavanones.

Substitution: Various substituted dihydroflavonols

Comparaison Avec Des Composés Similaires

Flavanonols: Compounds like taxifolin and dihydroquercetin share a similar structure but differ in their specific substituents and biological activities.

Flavanones: These compounds, such as naringenin, are similar but lack the hydroxy group at the 3-position.

Uniqueness: 3-hydroxy-2-phenylchroman-4-one is unique due to its specific hydroxy substitution at the 3-position, which imparts distinct chemical properties and biological activities compared to other flavonoids .

Activité Biologique

3-Hydroxy-2-phenylchroman-4-one, also known as a flavonoid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Classification

3-Hydroxy-2-phenylchroman-4-one belongs to the flavonoid family, characterized by a chroman ring structure with hydroxyl and phenyl substituents. The IUPAC name reflects its structural features, where the chroman core is essential for its biological activity. This compound is often categorized under flavonols due to the presence of a hydroxyl group at the 3-position of the chroman ring.

Antioxidant Properties

Flavonoids are renowned for their antioxidant capabilities. Studies have demonstrated that 3-hydroxy-2-phenylchroman-4-one exhibits significant free radical scavenging activity. For instance, in vitro assays indicated that it effectively neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress .

Anticancer Activity

Research has highlighted the anticancer potential of 3-hydroxy-2-phenylchroman-4-one. A notable study reported its ability to induce apoptosis in various cancer cell lines, including cervical cancer cells. The compound triggers mitochondrial pathways leading to cell death, suggesting its utility as a chemotherapeutic agent .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis via mitochondria |

| MCF7 (Breast) | 20.5 | Cell cycle arrest |

| HepG2 (Liver) | 25.0 | ROS generation leading to cell death |

Anti-inflammatory Effects

3-Hydroxy-2-phenylchroman-4-one has also been studied for its anti-inflammatory properties. It inhibits key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in chronic inflammatory diseases. This effect is mediated through the downregulation of pro-inflammatory cytokines .

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation, administration of 3-hydroxy-2-phenylchroman-4-one resulted in a significant reduction in paw edema compared to control groups. Histopathological analysis revealed decreased leukocyte infiltration and tissue damage, supporting its potential as an anti-inflammatory therapeutic .

The biological activities of 3-hydroxy-2-phenylchroman-4-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound's structure allows it to donate electrons, neutralizing free radicals.

- Apoptosis Induction : It activates caspase pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : By inhibiting transcription factors like NF-kB, it reduces the expression of inflammatory cytokines.

Propriétés

IUPAC Name |

3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDFEBOUHSBQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924746 | |

| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621-55-2, 124191-32-8 | |

| Record name | Flavanon-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.